Product packaging for N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide maleate(Cat. No.:CAS No. 185103-81-5)

N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide maleate

Cat. No.: B602138
CAS No.: 185103-81-5
M. Wt: 580.7 g/mol
InChI Key: YKSFNGAJFVKGIY-BTJKTKAUSA-N
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Description

Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients and Drug Products

The presence of impurities in pharmaceuticals is an inevitable consequence of the manufacturing process. jpionline.org These unwanted chemicals can arise from various sources, including raw materials, synthetic intermediates, degradation products, and residual solvents. gmpinsiders.comoceanicpharmachem.com The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of these impurities. jpionline.orgich.orgeuropa.eu

Potential Effects of Impurities on Pharmaceutical QualityDescriptionReference
Decreased Therapeutic EffectImpurities can interfere with the intended therapeutic action of the API. ganeshremedies.comveeprho.com
Lowered Product Shelf-lifeImpurities can accelerate the degradation of the API, reducing the product's stability over time. contractpharma.comganeshremedies.comveeprho.com
Induced ToxicitySome impurities can be toxic, posing a direct risk to patient safety. contractpharma.comveeprho.com
Altered Physical and Chemical PropertiesImpurities can change the color, odor, taste, and other physical or chemical attributes of the drug product. oceanicpharmachem.comganeshremedies.com

Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. contractpharma.compharmaffiliates.com Adherence to these regulations is a prerequisite for obtaining marketing approval. chemicea.com Pharmaceutical companies must provide detailed information on the impurity profile of their drug substance and product, including the identification, reporting, and qualification of impurities. jpionline.orgich.org The ICH guidelines, particularly Q3A for new drug substances and Q3B for new drug products, provide a harmonized approach to impurity control, facilitating the regulatory review process. europa.eupmda.go.jp Failure to adequately control impurities can lead to delays in approval or even rejection of a marketing application. contractpharma.com

Contextualization of Acotiamide (B1238670) Impurity 6 Maleate as a Related Substance

Acotiamide Impurity 6 Maleate is a specific chemical entity that is structurally related to the active pharmaceutical ingredient, Acotiamide. vulcanchem.com Understanding its relationship to the parent drug and its place within the broader impurity landscape is crucial for effective quality control.

Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia. pharmaffiliates.com It functions as an acetylcholinesterase inhibitor. pharmaffiliates.compharmaffiliates.com Acotiamide Impurity 6 Maleate is an impurity of Acotiamide, meaning it is a substance that can be present in the final drug product but is not the intended active ingredient. vulcanchem.com The control of such impurities is vital to ensure the purity and quality of Acotiamide. clearsynth.com

The manufacturing process of Acotiamide, which involves multiple synthetic steps, can lead to the formation of various impurities. These can include related substances, which are byproducts of the synthesis, and degradation products that may form when the drug is exposed to factors like heat, light, or moisture. veeprho.com The impurity profile of Acotiamide is diverse, with a number of identified impurities, including Acotiamide Impurity 6 Maleate. veeprho.comsincopharmachem.com The common synthesis of Acotiamide utilizes raw materials such as 2,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate. The complex, multi-step process underscores the potential for various impurities to arise. vulcanchem.com

Acotiamide Impurity/Related CompoundCAS NumberReference
Acotiamide Impurity 6 Maleate185103-81-5 vulcanchem.comveeprho.com
Acotiamide Impurity 7185105-13-9 pharmaffiliates.comvulcanchem.com
2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide206882-15-7 pharmaffiliates.comveeprho.com
Acotiamide Acid impurity185106-01-8 clearsynth.comveeprho.com
Acotiamide ethyl ester impurity185106-05-2 clearsynth.comaxios-research.com
N-(2-(Diisopropylamino)ethyl)-2,4,5-trimethoxybenzamide1190537-60-0 pharmaffiliates.comveeprho.com
Ethyl 2-Amino-1,3-thiazole-4-carboxylate5398-36-7 pharmaffiliates.comveeprho.com

Properties

CAS No.

185103-81-5

Molecular Formula

C26H36N4O9S

Molecular Weight

580.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YKSFNGAJFVKGIY-BTJKTKAUSA-N

Synonyms

N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate

Origin of Product

United States

Origin and Formation Mechanisms of Acotiamide Impurity 6 Maleate

Synthetic Route-Related Impurities

The synthesis of acotiamide (B1238670) is a multi-step process that can inadvertently generate impurities. vulcanchem.com These impurities can arise from the raw materials used, unintended side reactions, or the degradation of intermediates during synthesis.

Impurities from Raw Materials and Intermediates

The common synthesis of acotiamide utilizes starting materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. vulcanchem.comvulcanchem.com An alternative route may begin with 2,4,5-trihydroxybenzoic acid. google.com Impurities present in these initial raw materials or in the intermediates formed during the synthetic sequence can be carried through and appear in the final product. google.com The formation of Acotiamide Impurity 6 is plausible if an intermediate, specifically the 2-aminothiazole-4-carboxylic acid moiety, fails to couple correctly with the benzoic acid derivative but still reacts with the N,N-diisopropylethylenediamine side chain.

Impurities from By-products and Side Reactions during Synthesis

Acotiamide Impurity 6 is explicitly described as a product of side reactions occurring during synthesis. google.com The structure of the impurity—lacking the 2-hydroxy-4,5-dimethoxybenzoyl group—strongly suggests it is a by-product formed from an incomplete primary reaction. In the main synthetic pathway, an amide bond is formed between the 2-hydroxy-4,5-dimethoxybenzoic acid and the 2-aminothiazole-4-carboxylic acid intermediate. A subsequent amidation connects the diisopropyl ethylenediamine (B42938) side chain. If the initial coupling fails, the unreacted 2-aminothiazole (B372263) intermediate containing the carboxylic acid group can react with the diisopropyl ethylenediamine, leading directly to the formation of Impurity 6.

Process Control Strategies for Impurity Minimization in Synthesis

Strict control over the manufacturing process is essential to minimize the formation of impurities like Acotiamide Impurity 6. vulcanchem.com Key strategies include:

Ensuring High Purity of Raw Materials: Using highly pure starting materials and intermediates prevents the introduction of extraneous substances that could lead to side reactions. vulcanchem.com

Optimization of Reaction Conditions: Control of parameters such as temperature, reaction time, and the choice of solvents and reagents is critical. For instance, the use of specific condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) has been shown to successfully convert an unavoidable impurity into the desired acotiamide product. acs.org

Effective Purification Procedures: Post-synthesis purification is a crucial final step. It has been demonstrated that the conversion of acotiamide base into its hydrochloride salt is a highly effective method for the removal of "practically all major impurities," providing a robust purification strategy. acs.org

Degradation Pathway Investigations

Forced degradation studies are conducted to determine the intrinsic stability of a drug substance and identify potential degradation products that may form under various stress conditions. researchgate.net

Stress Degradation Studies of Acotiamide (Parent Compound)

Acotiamide has been subjected to stress testing under hydrolytic, oxidative, photolytic, and thermal conditions as per regulatory guidelines. nih.govijpsr.com These studies reveal that the parent compound is susceptible to degradation under acidic and basic hydrolysis, as well as under oxidative and photolytic stress. nih.gov Conversely, it demonstrates stability under neutral hydrolytic and thermal stress conditions. nih.gov

Hydrolytic stability is a key parameter, and acotiamide shows varied stability across different pH levels. Significant degradation has been observed in both acidic and basic environments. researchgate.netresearchgate.net

Acidic Conditions: Under acidic stress (e.g., 1N HCl at 100°C for 3 hours), acotiamide undergoes significant degradation. researchgate.net Studies have identified that the hydrolysis of amide bonds is a primary degradation pathway. nih.gov

Basic Conditions: Alkaline hydrolysis leads to major degradation of acotiamide. indexcopernicus.com When subjected to 1N NaOH at 100°C for 8 hours, two primary degradation products were formed. indexcopernicus.com These were identified as 2-hydroxy-4,5-dimethoxy benzoic acid and 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid, resulting from the cleavage of the amide bond connecting the side chain to the thiazole (B1198619) ring. indexcopernicus.com

Neutral Conditions: Acotiamide is stable under neutral hydrolytic conditions. nih.gov In one study, after 24 hours in water, 94.01% of the drug was recovered with no degradation products detected. ijpsr.com

The following table summarizes the findings from hydrolytic stress degradation studies on acotiamide.

ConditionReagent/MethodDurationTemperatureResultCitation
Acidic Hydrolysis 1N HCl3 hours100°CSignificant degradation observed. researchgate.net
Basic Hydrolysis 1N NaOH8 hours100°CTwo major degradation products formed (5.3% and 18.7%). indexcopernicus.com
Neutral Hydrolysis Water24 hoursNot specified94.01% recovery, no degradation peaks observed. ijpsr.com
Oxidative Degradation

Exposure of Acotiamide to oxidative conditions contributes to its degradation. ijpsr.comijpsr.com Studies have been conducted using hydrogen peroxide to induce oxidative stress. researchgate.netinnovareacademics.inresearchgate.net While some research indicates that the drug is relatively stable under oxidative conditions researchgate.net, other studies have successfully identified and quantified oxidative degradation products. nih.govinnoriginal.com The formation of these products highlights the susceptibility of the Acotiamide molecule to oxidation.

Photolytic Degradation

Photolytic degradation occurs when Acotiamide is exposed to light. ijpsr.comijpsr.com Stability studies have shown that photolytic stress can lead to the formation of degradation products. nih.gov In controlled experiments, Acotiamide was exposed to specific light conditions (e.g., 5383 LUX and 144 UV/cm²) for extended periods to observe and characterize the resulting impurities. researchgate.netinnovareacademics.inresearchgate.net However, some findings suggest that the drug is relatively stable under photolytic conditions. researchgate.net

Thermal Degradation

Thermal stress is another factor that can cause the degradation of Acotiamide. ijpsr.comijpsr.com While the drug is reported to be stable under neutral thermal conditions nih.gov, significant degradation has been observed under specific dry heat conditions (e.g., 80°C for 8 days). researchgate.netinnovareacademics.inresearchgate.net One study noted considerable degradation under thermal stress, suggesting it as a significant degradation pathway. iajps.comscribd.com

Identification of Specific Degradation Products Related to Acotiamide Impurity 6 Maleate

Forced degradation studies have been crucial in identifying the various impurities of Acotiamide. Under alkaline conditions, two major degradation products have been isolated and characterized. indexcopernicus.com These are identified as 2-hydroxy-4,5-dimethoxy benzoic acid and 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid. indexcopernicus.com In total, seven degradation products and one process-related impurity have been identified through comprehensive stability studies. vulcanchem.comnih.gov

Table 1: Identified Degradation Products of Acotiamide

Degradation Product NameCondition of Formation
2-hydroxy-4,5-dimethoxy benzoic acidAlkaline Hydrolysis indexcopernicus.com
2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acidAlkaline Hydrolysis indexcopernicus.com

This table is based on available data and may not be exhaustive.

Proposed Mechanisms of Degradation and Impurity Formation

The formation of Acotiamide impurities is attributed to several chemical reactions. The primary proposed mechanisms include:

Amide bond hydrolysis: This is a significant degradation pathway, particularly under acidic and basic conditions, leading to the cleavage of the amide linkage in the Acotiamide molecule. vulcanchem.comnih.gov

Phenyl ring hydroxylation: The addition of a hydroxyl group to the phenyl ring is another identified degradation mechanism. vulcanchem.comnih.gov

Methoxy (B1213986) group hydrolysis: The hydrolysis of the methoxy groups attached to the phenyl ring also contributes to the formation of degradation products. vulcanchem.comnih.gov

These degradation pathways underscore the chemical transformations that Acotiamide can undergo, leading to the generation of various impurities, including those related to Acotiamide Impurity 6 Maleate.

Isolation and Structural Elucidation Methodologies for Acotiamide Impurity 6 Maleate

Isolation Techniques

The isolation of Acotiamide (B1238670) Impurity 6 Maleate from the bulk drug substance or reaction mixtures requires robust separation techniques capable of resolving structurally similar compounds. Preparative chromatography is the primary method employed for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of pharmaceutical impurities. This method is adept at separating complex mixtures with high resolution, making it suitable for obtaining pure fractions of Acotiamide Impurity 6 Maleate. The principles of this technique are analogous to analytical HPLC but are scaled up to handle larger sample loads.

A typical preparative HPLC method for the isolation of acotiamide impurities would involve an octadecylsilane (C18) bonded silica column. google.com The separation is achieved through a gradient elution program, where the composition of the mobile phase is varied over time to effectively resolve the impurity from the parent drug and other related substances. google.com The mobile phase often consists of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution containing a pH modifier and a tailing-suppressing reagent, like ammonium (B1175870) acetate (B1210297) or formic acid. google.comnih.gov

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

ParameterExample Condition
Column Octadecylsilane (C18), 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 10-20 mL/min
Detection UV at 280 nm
Gradient Program Optimized for separation of Impurity 6

Note: This table is illustrative and specific conditions would be optimized for the separation of Acotiamide Impurity 6 Maleate.

Purification Strategies

Following preparative HPLC, the collected fractions containing Acotiamide Impurity 6 Maleate undergo further purification to remove residual solvents and other potential contaminants.

Recrystallization: This technique is employed to enhance the purity of the isolated compound. It involves dissolving the collected fraction in a suitable solvent system at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities typically remain in the solvent. The selection of an appropriate solvent system is critical for successful recrystallization.

Lyophilization: Also known as freeze-drying, lyophilization is a process used to remove solvents from the purified fraction without exposing the compound to high temperatures, which could cause degradation. The sample is first frozen, and then the pressure is reduced to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This process is particularly useful for obtaining a dry, stable powder of the isolated impurity, which is ideal for long-term storage and subsequent analytical characterization.

Spectroscopic and Spectrometric Characterization

Once isolated and purified, Acotiamide Impurity 6 Maleate is subjected to a battery of spectroscopic and spectrometric techniques to unequivocally determine its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and specific, making it ideal for the analysis of impurities present at low levels. In an LC-MS/MS analysis, the sample is first separated on an HPLC column, and the eluent is then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This fragmentation pattern provides valuable structural information.

For a more in-depth and high-resolution analysis, Ultra-High-Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) is often employed. nih.gov UHPLC utilizes columns with smaller particle sizes, resulting in faster and more efficient separations compared to conventional HPLC. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like acotiamide and its impurities. The Quadrupole Time-of-Flight (QTOF) mass analyzer provides high mass accuracy and resolution, allowing for the determination of the elemental composition of the impurity and its fragments. nih.gov This level of detail is crucial for confirming the proposed structure of Acotiamide Impurity 6 Maleate.

Table 2: Illustrative Data from UHPLC-ESI-QTOF-MS/MS Analysis

Analytical DataExample Result
Retention Time (RT) Specific to Impurity 6
Accurate Mass [M+H] +Measured m/z
Elemental Composition Calculated from accurate mass
MS/MS Fragmentation Key daughter ions and their m/z

Note: This table illustrates the type of data obtained from a UHPLC-ESI-QTOF-MS/MS experiment, which would be used to confirm the structure of Acotiamide Impurity 6 Maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of Acotiamide Impurity 6 Maleate would be expected to show a complex pattern of signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Signals for the protons on the trimethoxybenzoyl ring and the thiazole (B1198619) ring would appear in the aromatic region (typically δ 6.5-8.5 ppm).

Alkyl Protons: The diisopropylamino group would show a multiplet for the CH proton and a doublet for the six equivalent methyl (CH₃) protons. The ethyl chain protons (-CH₂-CH₂-) would appear as distinct multiplets.

Methoxy (B1213986) Protons: Three sharp singlets would be expected for the three methoxy (-OCH₃) groups on the benzoyl ring.

Amide Protons: Two distinct N-H protons (one on the thiazole ring and one linking the ethyl chain) would likely appear as broad singlets.

Maleate Protons: The maleate counter-ion would typically show a singlet for its two equivalent vinyl protons (-CH=CH-).

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the structure.

Carbonyl Carbons: Signals for the two amide carbonyl carbons (C=O) would be found in the downfield region of the spectrum (typically δ 160-180 ppm).

Aromatic and Thiazole Carbons: The carbons of the trimethoxybenzoyl and thiazole rings would resonate in the δ 100-160 ppm range.

Alkene Carbons: The maleate counter-ion carbons would appear in the alkene region.

Alkyl and Methoxy Carbons: The carbons of the diisopropylaminoethyl group and the methoxy groups would appear in the upfield region of the spectrum.

Infrared (IR) Spectrophotometry

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Acotiamide Impurity 6 Maleate would be expected to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching (Amide)3300 - 3500
C-H Stretching (Aromatic)3000 - 3100
C-H Stretching (Aliphatic)2850 - 3000
C=O Stretching (Amide)1630 - 1680
C=C Stretching (Aromatic)1450 - 1600
C-O Stretching (Ether)1000 - 1300
C=C Stretching (Maleate)~1600
C=O Stretching (Carboxylate)1700 - 1725

This table is interactive. Click on the headers to sort.

Other Spectroscopic Methods (e.g., Ultraviolet Spectroscopy for identification)

Ultraviolet (UV) spectroscopy provides information about conjugated systems within a molecule. The benzoyl and thiazole ring systems in Acotiamide Impurity 6 Maleate constitute a chromophore that would absorb UV light. Studies on the parent drug, Acotiamide, show UV absorbance maxima, which would be expected to be similar for this impurity due to the shared core chromophoric structure. The analysis is useful for quantitative measurements, such as in HPLC assays for impurity profiling.

Without access to the actual experimental data, a more detailed analysis and the creation of specific data tables as requested is not possible. The information required for a comprehensive structural elucidation is considered proprietary by the commercial suppliers of this analytical standard.

Analytical Method Development and Validation for Acotiamide Impurity 6 Maleate

Chromatographic Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of Acotiamide (B1238670) and its related substances, including Acotiamide Impurity 6 Maleate. vulcanchem.compatsnap.com The primary objective of method development is to achieve adequate separation between the main compound, its impurities, and any degradation products, ensuring the method is specific, accurate, and reproducible. patsnap.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the principal analytical technique for the detection, separation, and quantification of Acotiamide Impurity 6 Maleate and other related substances. vulcanchem.comresearchgate.net The development of a stability-indicating HPLC method is essential for resolving the active pharmaceutical ingredient from any process-related impurities and potential degradants that may form under various stress conditions. nih.govresearchgate.net The optimization of several key chromatographic parameters is required to achieve a successful separation.

The choice of the stationary phase is critical for achieving the desired selectivity and resolution in the chromatographic separation of Acotiamide and its impurities. Reversed-phase columns are predominantly used for this purpose.

Octadecyl silane (B1218182) (C18): C18 columns are frequently employed as the stationary phase for the analysis of Acotiamide Impurity 6 Maleate and other related compounds. vulcanchem.comgoogle.com Their hydrophobic nature provides effective retention and separation for the moderately polar analytes involved.

Octyl silane (C8): C8 columns, such as the Hypersil BDS C8, offer an alternative with slightly less hydrophobicity than C18. patsnap.comresearchgate.netresearchgate.net This can be advantageous in optimizing the retention times and separation of specific impurities. An isocratic RP-HPLC method has been developed using a C-8 Thermo Hypersil BDS Column (250 x 4.6 mm i.d., 5µ particle size). researchgate.netresearchgate.net

HSS Cyano: For ultra-high-performance liquid chromatography (UHPLC) applications, columns with different selectivities, such as the Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm), have been successfully used. nih.gov Cyano-bonded phases can offer unique selectivity for polar and unsaturated compounds. Another method utilized a thermo gold cyano column (250 × 4.6 mm, 5 μm). ijpsr.com

Table 1: Examples of Stationary Phases Used in Acotiamide Analysis

Stationary Phase TypeColumn ExampleApplication
Octadecyl silane (C18)Octadecylsilane chemically bonded silicaHPLC method for related substances in Acotiamide Hydrochloride Hydrate (B1144303). google.com
Octyl silane (C8)Hypersil BDS C8 (250*4.6mm, 5μm)HPLC method for determining related substances in Acotiamide Hydrochloride. patsnap.com
HSS CyanoWaters Acquity HSS cyano (100 × 2.1 mm, 1.8 μm)UHPLC method for separation of degradation products. nih.gov

The mobile phase composition, including the organic solvent, aqueous component, pH, and additives, is meticulously optimized to ensure efficient elution and sharp peak shapes.

Composition: A mixture of an aqueous buffer and an organic solvent is typical. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. patsnap.comnih.govresearchgate.netgoogle.com The aqueous phase often consists of a buffer solution, such as phosphate (B84403) buffer, to control pH. patsnap.comijpsr.com

pH and Additives: The pH of the mobile phase is a critical parameter that affects the ionization state of the analytes and thus their retention. For instance, a 0.02mol/L potassium dihydrogen phosphate buffer solution has been used where the pH was adjusted to 6.0 with concentrated phosphoric acid. patsnap.com Additives are frequently incorporated to improve peak symmetry and minimize tailing. Common additives include:

Acids: Formic acid (e.g., 0.1% or 0.2%) and perchloric acid are used to maintain a low pH. nih.govresearchgate.netgoogle.com

Bases/Tailing Suppressants: Triethylamine (B128534) (e.g., 0.1% or 0.2%) or diethylamine (B46881) are added to mask residual silanol (B1196071) groups on the silica-based stationary phase, thereby improving the peak shape of basic compounds. vulcanchem.compatsnap.comresearchgate.net

Salts: Ammonium (B1175870) acetate (B1210297) can be used as a buffer component. vulcanchem.comgoogle.com

Table 2: Examples of Mobile Phase Compositions

Organic PhaseAqueous Phase / AdditivesMode
Acetonitrile0.1% formic acid. nih.govGradient
Acetonitrile0.02mol/L potassium dihydrogen phosphate buffer (containing 0.2% triethylamine, pH 6.0). patsnap.comGradient
Acetonitrile0.1 % triethylamine in 0.2% formic acid. researchgate.netresearchgate.netIsocratic (30:70)
MethanolAqueous solution with 1% ammoniacal liquor and 1% perchloric acid. google.comGradient
Acetonitrile10 mM KH2PO4 in water. ijpsr.comIsocratic (80:20)

For separating a complex mixture of compounds with varying polarities, such as Acotiamide and its multiple impurities, a gradient elution program is often necessary. patsnap.comgoogle.com This involves changing the composition of the mobile phase over the course of the analysis. A gradient program allows for the elution of weakly retained compounds early in the run, while providing sufficient organic solvent strength to elute strongly retained compounds in a reasonable time with good peak shape. nih.gov

Table 3: Example of a Gradient Elution Program

Time (minutes)Mobile Phase A (%) (Phosphate Buffer)Mobile Phase B (%) (Acetonitrile)
08515
206535
255050
305050
30.018515
358515
Data sourced from a method for determining related substances in acotiamide hydrochloride. patsnap.com

The flow rate of the mobile phase influences analysis time, resolution, and column pressure. The selected flow rate is a compromise between achieving efficient separation and maintaining a practical run time.

For standard HPLC applications, flow rates are commonly set around 1.0 mL/min . patsnap.comresearchgate.netgoogle.com

Some methods may use slightly lower flow rates, such as 0.8 mL/min , to potentially improve resolution. ijpsr.com

In UHPLC systems, which use smaller particle size columns, lower flow rates like 0.25 mL/min are typical to maintain optimal efficiency. nih.gov A flow rate range of 0.8-1.2 mL/min has also been reported as a viable range. google.com

Table 4: Reported Flow Rates for Acotiamide Analysis

Flow Rate (mL/min)Analytical Technique
0.25UHPLC. nih.gov
0.8HPLC. ijpsr.com
1.0HPLC. patsnap.comresearchgate.net
0.8 - 1.2HPLC. google.com

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for all compounds of interest. The choice is based on the UV absorbance maxima of the analytes. Acotiamide and its impurities contain chromophores that allow for UV detection.

Wavelengths around 280 nm are frequently used, falling within a reported optimal range of 275-285 nm. vulcanchem.comgoogle.com

Other specific wavelengths that have been validated include 282 nm and 284 nm . researchgate.netijpsr.com

In some methods, a lower wavelength of 220 nm has been employed to detect certain related substances. patsnap.com A photodiode array (PDA) detector is often used to monitor the elution, allowing for the selection of the most appropriate wavelength and the assessment of peak purity. ijpsr.com

Table 5: Selected Detection Wavelengths

WavelengthApplication Note
220 nmUsed in an HPLC method for related substances. patsnap.com
275-285 nmTypical range for detection. vulcanchem.comgoogle.com
280 nmCommonly selected wavelength within the optimal range. google.com
282 nmUsed in a stability-indicating RP-HPLC method. researchgate.netresearchgate.net
284 nmUsed in a stability-indicating HPLC method. ijpsr.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the separation and quantification of pharmaceutical impurities. Its advantages over conventional High-Performance Liquid Chromatography (HPLC), such as higher resolution, shorter run times, and increased sensitivity, make it particularly suitable for analyzing complex mixtures containing trace-level impurities like Acotiamide Impurity 6 Maleate. nih.gov

A stability-indicating UHPLC method has been developed to separate Acotiamide from its degradation products and process-related impurities. nih.gov This method typically employs a sub-2 µm particle size column, which is characteristic of UHPLC systems, to achieve efficient separation. One such method utilized a Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm). nih.gov The mobile phase often consists of a gradient mixture of an acidic aqueous solution and an organic solvent, such as acetonitrile. nih.gov For instance, a mobile phase composed of 0.1% formic acid and acetonitrile has been successfully used. nih.gov The flow rate is generally optimized for the specific column dimensions and particle size, with a rate of 0.25 mL/min being reported in one study. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, allowing for the monitoring of analytes at specific wavelengths.

Method Validation Parameters (According to ICH Guidelines Q2(R1))

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. ich.orgeuropa.eu The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. ich.orgeuropa.eu The following sections detail the validation parameters for the UHPLC method for Acotiamide Impurity 6 Maleate.

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For the quantification of Acotiamide Impurity 6 Maleate, a linear relationship between the peak area and concentration is established. This is typically evaluated by analyzing a series of solutions with known concentrations of the impurity.

While specific linearity data for Acotiamide Impurity 6 Maleate is not detailed in the provided search results, a typical approach involves preparing a series of dilutions of a standard solution. For related methods concerning Acotiamide and its impurities, linearity has been established over specific concentration ranges. For example, a method for Acotiamide was found to be linear in the range of 10-60 µg/ml. grafiati.comresearchgate.net

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.0Data Not Available
2.5Data Not Available
5.0Data Not Available
10.0Data Not Available
15.0Data Not Available

The linearity is typically assessed by visual inspection of a plot of signals as a function of analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r) and y-intercept are determined. A correlation coefficient close to 1 indicates a strong linear relationship.

Accuracy

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by recovery studies, where a known amount of the impurity is "spiked" into a sample matrix. turkjps.org The analytical method is then used to determine the concentration of the spiked impurity, and the result is compared to the known amount added.

For the validation of the analytical method for Acotiamide Impurity 6 Maleate, accuracy would be assessed by spiking the impurity into a placebo or a sample of the drug substance known to be free of the impurity. The analysis is typically performed in triplicate at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity). turkjps.org The percentage recovery is then calculated. A high percentage recovery indicates that the method is accurate. For a validated method for Acotiamide, recovery was found to be in the range of 99.45%-99.75%. grafiati.comresearchgate.net

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80Data Not AvailableData Not AvailableData Not Available
100Data Not AvailableData Not AvailableData Not Available
120Data Not AvailableData Not AvailableData Not Available

Precision (Repeatability, Intermediate Precision)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability and intermediate precision. ich.orgeuropa.eu

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. europa.eu It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration or a minimum of nine determinations over the specified range (e.g., three concentrations, three replicates each). ich.org

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment. europa.eu

For a validated HPLC method for Acotiamide, the precision was found to be less than 2% RSD. grafiati.comresearchgate.net

ParameterConcentration (µg/mL)% RSD
Repeatability (n=6)Data Not AvailableData Not Available
Intermediate Precision (Day 1 vs. Day 2)Data Not AvailableData Not Available

Detection Limit (LOD)

The Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu It is a parameter that indicates the sensitivity of the analytical method. The LOD can be determined by several methods, including visual evaluation, signal-to-noise ratio (typically 3:1), or based on the standard deviation of the response and the slope of the calibration curve. europa.eu

While the specific LOD for Acotiamide Impurity 6 Maleate is not provided in the search results, a validated HPLC method for the parent drug, Acotiamide, reported an LOD of 0.36 µg/mL. grafiati.comresearchgate.net

ParameterValue (µg/mL)
Detection Limit (LOD)Data Not Available

Quantification Limit (LOQ)

The Limit of Quantification (LOQ) is a critical parameter in the validation of analytical methods, representing the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. For impurities such as Acotiamide Impurity 6 Maleate, establishing a reliable LOQ is essential to ensure that they can be accurately monitored and controlled at levels that comply with regulatory standards.

In the context of acotiamide and its related substances, various studies have established LOQ values using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods. For instance, a validated stability-indicating RP-HPLC method for acotiamide determined the LOQ to be 1.10 µg/ml. researchgate.net Another study focusing on the determination of related substances in acotiamide hydrochloride hydrate established the LOQ for impurity 6 at 0.2 µg/mL. google.com These values are determined by analyzing a series of dilutions of the impurity standard and are often calculated based on the signal-to-noise ratio (commonly 10:1) or the standard deviation of the response and the slope of the calibration curve. researchgate.net

The determination of the LOQ is matrix-dependent, and for multi-analyte methods, it may need to be established for each analyte/matrix combination. europa.eu The LOQ ensures that the analytical method is sensitive enough for its intended purpose, which, in the case of impurity analysis, is the precise measurement of trace amounts of impurities in the active pharmaceutical ingredient (API) or final drug product. researchgate.net

Table 1: Reported LOQ Values for Acotiamide and Its Impurities

Analyte Method LOQ
Acotiamide RP-HPLC 1.10 µg/ml researchgate.net
Impurity 6 HPLC 0.2 µg/mL google.com
Impurity 1 HPLC 0.2 µg/mL google.com
Impurity 2 HPLC 0.2 µg/mL google.com
Impurity 3 HPLC 0.1 µg/mL google.com
Impurity 4 HPLC 0.2 µg/mL google.com
Impurity 5 HPLC 0.2 µg/mL google.com
Impurity 7 HPLC 0.1 µg/mL google.com

Robustness

Robustness, in the context of analytical method validation, refers to the method's ability to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com This provides an indication of the method's reliability during normal usage. elementlabsolutions.com The evaluation of robustness is a key component of method development and is often performed to ensure the method's suitability for transfer between different laboratories or instruments. americanpharmaceuticalreview.com

For HPLC methods used in the analysis of Acotiamide Impurity 6 Maleate, robustness studies typically involve varying parameters such as:

The pH of the mobile phase. elementlabsolutions.com

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer). elementlabsolutions.com

The flow rate of the mobile phase.

The column temperature.

The wavelength of detection.

A study validating an RP-HPLC method for acotiamide demonstrated robustness by introducing small changes to the flow rate, mobile phase composition, and column oven temperature. researchgate.net Similarly, a stability-indicating UHPLC method for acotiamide was validated for robustness as per ICH guidelines, ensuring its reliability for separating and identifying degradation products and process-related impurities. nih.gov The International Council for Harmonisation (ICH) guidelines provide a framework for conducting robustness studies. europa.eu

The results of robustness studies are typically assessed by observing the effect on analytical parameters such as peak area, retention time, and resolution between adjacent peaks. The method is considered robust if these parameters remain within acceptable limits despite the introduced variations.

Table 2: Parameters for Robustness Testing of an HPLC Method

Parameter Variation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% Organic Phase
pH of Mobile Phase Buffer ± 0.2 units
Column Temperature ± 5 °C

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification and quantification of impurities present in a drug substance or drug product. pharmaffiliates.com The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a pharmaceutical product. nih.gov Therefore, a comprehensive impurity profile is a critical component of the drug development and approval process.

For acotiamide, impurity profiling involves the use of advanced analytical techniques to separate, identify, and quantify various process-related impurities and degradation products. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for this purpose. nih.govvulcanchem.com These chromatographic methods are often coupled with mass spectrometry (MS) for the structural elucidation of unknown impurities. vulcanchem.com

A stability-indicating assay method for acotiamide utilized UHPLC coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) to separate and characterize seven degradation products and one process-related impurity. nih.gov This study revealed that degradation of acotiamide occurs under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. nih.gov

Quantification of impurities is typically performed using the developed and validated HPLC or UHPLC method. The concentration of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration. In cases where a reference standard for a specific impurity is not available, its concentration can be estimated using the principle of relative response factor (RRF) with respect to the active pharmaceutical ingredient (API).

The control of impurities is a crucial aspect of ensuring the quality of acotiamide. Regulatory guidelines, such as those from the ICH, set thresholds for the reporting, identification, and qualification of impurities.

Table 3: Common Impurities of Acotiamide

Compound Name CAS Number
Acotiamide 185106-16-5 pharmaffiliates.com
Acotiamide Impurity 6 Maleate 185103-81-5 clearsynth.com
Acotiamide Methyl Ether 185103-80-4 pharmaffiliates.com
Acotiamide Methyl Ether Maleate Salt 185103-81-5 pharmaffiliates.com
N-(2-(Diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazole-4-carboxamide Maleate 185105-14-0 pharmaffiliates.com
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate 185105-98-0 pharmaffiliates.com
2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide 206882-15-7 pharmaffiliates.com
2,4,5-Trimethoxybenzoic Acid 490-64-2 pharmaffiliates.com
Ethyl 2-Amino-1,3-thiazole-4-carboxylate 5398-36-7 pharmaffiliates.com
N-(2-(Diisopropylamino)ethyl)-2-hydroxy-4,5-dimethoxybenzamide 1824734-16-8 pharmaffiliates.com
N-(2-(Diisopropylamino)ethyl)-2,4,5-trimethoxybenzamide 1190537-60-0 pharmaffiliates.com
Acotiamide related compound 1 185106-05-2 clearsynth.com
Acotiamide Impurity 5 Not Available
Acotiamide Impurity 7 Not Available
Acotiamide Impurity 9 Not Available
Acotiamide Related Compound 12 Not Available
Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate Not Available
Phenyl 2-hydroxy-4,5-dimethoxybenzoate Not Available

Regulatory Science and Control of Acotiamide Impurity 6 Maleate

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. ijset.in The ICH quality guidelines are instrumental in managing pharmaceutical impurities. ich.org

The ICH Q1A-E series of guidelines outlines the requirements for stability testing of new drug substances and products. ich.orgslideshare.net The primary purpose of these studies is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ijset.in This information is used to establish a retest period for the drug substance and a shelf life for the drug product, along with recommended storage conditions. ijset.infda.gov

For Acotiamide (B1238670), stability studies are crucial for identifying potential degradation products, one of which could be Acotiamide Impurity 6 Maleate. researchgate.net Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are conducted to understand its degradation pathways. researchgate.netijpsr.com These studies help in developing and validating stability-indicating analytical methods capable of separating and quantifying any degradation products that may form during storage. researchgate.net

The following table summarizes the typical conditions for stability testing as per ICH guidelines:

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data derived from ICH Q1A(R2) guidelines. ijset.inich.org

The ICH Q3A and Q3B guidelines specifically address the control of impurities in new drug substances and new drug products, respectively. ich.orgich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. europa.eujpionline.org An impurity is any component of the new drug substance that is not the chemical entity defined as the new drug substance. ich.org

For Acotiamide Impurity 6 Maleate, these guidelines dictate the level at which it must be reported, identified (its structure determined), and qualified (its safety established). ich.orgjpionline.org The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. ich.org If the level of an impurity in a new drug substance is above the qualification threshold, its safety must be demonstrated. ich.org

The ICH Q3A(R2) thresholds for impurities in new drug substances are as follows:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data derived from ICH Q3A(R2) guidelines. ich.orgeuropa.eu

Role of Impurity Reference Standards

Impurity reference standards are highly purified compounds that are used as a reference in analytical testing. synzeal.com They play a critical role in the quality control of pharmaceuticals. synzeal.com For Acotiamide Impurity 6 Maleate, a specific reference standard is essential for accurate identification and quantification. vulcanchem.com

Reference standards for Acotiamide Impurity 6 Maleate are used extensively in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). vulcanchem.comclearsynth.com These methods are designed to separate the impurity from the active pharmaceutical ingredient (API) and other related substances. researchgate.netajpaonline.com The availability of a characterized reference standard allows for the determination of key validation parameters, including:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

The identification and characterization of Acotiamide Impurity 6 Maleate typically involve techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. vulcanchem.com

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. americanpharmaceuticalreview.comedqm.eu While primary pharmacopoeial reference standards are the ultimate benchmark, secondary or working standards are often used for routine analysis. americanpharmaceuticalreview.com These secondary standards must be traceable to the primary standards. americanpharmaceuticalreview.comedqm.eu

For Acotiamide Impurity 6 Maleate, a reference standard would ideally be traceable to a primary standard from a recognized pharmacopoeia, if available. synzeal.comweblivelink.com This traceability ensures the reliability and consistency of analytical results across different laboratories and manufacturing sites. The certificate of analysis for a secondary standard provides detailed information on its traceability to primary standards. americanpharmaceuticalreview.com

Regulatory Perspectives for Abbreviated New Drug Applications (ANDAs)

An Abbreviated New Drug Application (ANDA) is submitted for the approval of a generic drug. A key requirement for an ANDA is to demonstrate that the generic product is pharmaceutically equivalent and bioequivalent to the innovator product. This includes demonstrating that the impurity profile of the generic drug substance is comparable to that of the reference listed drug (RLD).

For a generic version of Acotiamide, the control of Acotiamide Impurity 6 Maleate would be a critical aspect of the ANDA submission. The applicant would need to:

Identify and quantify all impurities in their drug substance.

Compare the impurity profile to that of the innovator product.

Justify the acceptance criteria for any new impurities or for impurities that are present at a higher level than in the RLD.

Provide comprehensive data from analytical method validation. clearsynth.comsynzeal.com

Regulatory agencies like the FDA scrutinize the impurity data in ANDAs to ensure that the generic product is as safe and effective as the branded drug. The use of well-characterized reference standards for impurities like Acotiamide Impurity 6 Maleate is essential for generating the data required for a successful ANDA filing. synzeal.com

Quality Control (QC) Applications in Pharmaceutical Manufacturing

The robust quality control (QC) of Acotiamide and its impurities, including Acotiamide Impurity 6 Maleate, is fundamental to ensuring the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances and products. jpionline.orgeuropa.eueuropa.eu The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and therapeutic effectiveness of a pharmaceutical product. jpionline.org Therefore, comprehensive analytical strategies are employed throughout the manufacturing process to detect, quantify, and control the levels of Acotiamide Impurity 6 Maleate.

A cornerstone of quality control is the use of well-characterized reference standards. synzeal.com Pharmaceutical reference standards for Acotiamide impurities are crucial for various applications, including product development, method validation, and quality control checks. synzeal.com These standards help in the accurate identification and quantification of impurities, ensuring that they remain within permissible limits. veeprho.com

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the detection and quantification of Acotiamide Impurity 6 Maleate and other related substances. veeprho.comvulcanchem.com Specific and validated stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. researchgate.net These methods are validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

A typical HPLC method for analyzing Acotiamide and its impurities involves the following components:

Table 1: Typical HPLC Method Parameters for Acotiamide Impurity Analysis

Parameter Specification
Chromatographic Column Octadecylsilane (C18) bonded silica. vulcanchem.comgoogle.com
Mobile Phase A Methanol (B129727). vulcanchem.comgoogle.com
Mobile Phase B Aqueous solution containing a tailing-suppressing reagent (e.g., 0.1% triethylamine (B128534) or 1% ammonium (B1175870) acetate) and a pH corrective (e.g., 0.1% phosphorus aqueous acid). vulcanchem.comgoogle.com
Elution Mode Gradient elution. vulcanchem.comgoogle.com
Detection Wavelength Typically between 275 nm and 285 nm (e.g., 280 nm or 282 nm). vulcanchem.comresearchgate.netgoogle.com
Column Temperature Maintained between 25°C and 40°C (e.g., 30°C). vulcanchem.comresearchgate.netgoogle.com

| Flow Rate | Generally between 0.8 mL/min and 1.2 mL/min (e.g., 1.0 mL/min). vulcanchem.comresearchgate.netgoogle.com |

The sensitivity of these analytical methods is critical for ensuring that even minute levels of impurities are detected and quantified. The limits of detection and quantification for Acotiamide and its various impurities have been established through rigorous validation studies.

Table 2: Detection and Quantification Limits for Acotiamide and its Impurities

Compound Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
Acotiamide hydrochloride hydrate (B1144303) 0.36 google.com 0.72 google.com
Impurity A 0.19 google.com 0.37 google.com
Impurity B 0.19 google.com 0.38 google.com
Impurity C 0.80 google.com 1.60 google.com
Impurity D 0.32 google.com 0.64 google.com
Impurity E 0.23 google.com 0.46 google.com
Impurity F 0.15 google.com 0.30 google.com
Impurity G 0.32 google.com 0.65 google.com

Source: Google Patents, CN104698106A google.com

In addition to HPLC, other analytical techniques play a role in the structural characterization of impurities. Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is used to confirm the molecular structure based on the mass-to-charge ratio. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by analyzing the hydrogen atoms within the molecule. vulcanchem.com

The control of impurities is guided by ICH Q3A and Q3B guidelines, which set thresholds for reporting, identification, and qualification of impurities in new drug substances and products, respectively. europa.eueuropa.eu For instance, the ICH Q3A guideline recommends the identification and characterization of any impurity present at a level of 0.1% or higher. jpionline.org Regulatory authorities establish acceptance criteria for impurities based on these guidelines and other relevant data. fda.gov

The comprehensive quality control framework, encompassing validated analytical methods, the use of reference standards, and adherence to regulatory guidelines, ensures that the levels of Acotiamide Impurity 6 Maleate and other impurities are strictly controlled in the final pharmaceutical product, thereby safeguarding patient health.

Future Research Directions for Acotiamide Impurity 6 Maleate

Development of Advanced Analytical Technologies for Trace Level Impurity Detection

The detection and quantification of impurities at trace levels are critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs). For Acotiamide (B1238670) Impurity 6 Maleate, future research will likely concentrate on enhancing the sensitivity, specificity, and speed of analytical methods.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Acotiamide and its impurities. vulcanchem.com Future developments will likely focus on Ultra-Performance Liquid Chromatography (UPLC) methods, which offer higher resolution, faster analysis times, and greater sensitivity, making them ideal for detecting trace impurities. researchgate.net The development of new stationary phases and mobile phase compositions could further improve the separation of Acotiamide Impurity 6 Maleate from the parent drug and other related substances. researchgate.net

Spectroscopic techniques are also vital for the characterization of impurities. vulcanchem.com Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable. vulcanchem.com Future research could involve the use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, to provide highly accurate mass data, facilitating unambiguous identification and structural elucidation of impurities, even at parts-per-million (ppm) levels. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will continue to be used for detailed structural confirmation. vulcanchem.com

Moreover, there is a trend towards developing green analytical methods that are more environmentally friendly. researchgate.net This involves using less toxic solvents, reducing waste, and minimizing energy consumption during analysis, a principle that can be applied to methods for detecting Acotiamide Impurity 6 Maleate. researchgate.netenvironmentclearance.nic.in

Table 1: Advanced Analytical Techniques for Acotiamide Impurity 6 Maleate

Technique Application in Impurity Analysis Future Research Focus
UPLC/HPLC Separation and quantification of the impurity from the API. vulcanchem.comresearchgate.net Development of methods with novel column chemistries for enhanced resolution and speed.
LC-MS/MS Sensitive detection and identification based on mass-to-charge ratio. vulcanchem.com Application of HRMS for precise mass determination and structural elucidation of unknown trace impurities.
NMR Spectroscopy Unambiguous structural confirmation of the impurity. vulcanchem.com Use of advanced NMR techniques (e.g., 2D-NMR) for complex structure analysis.

| UV-Vis Spectrophotometry | Routine quantification and detection. researchgate.netresearchgate.net | Development of derivative and ratio spectra methods for resolving spectral overlap without physical separation. researchgate.net |

In-depth Mechanistic Studies of Impurity Formation under Varied Conditions

Understanding how Acotiamide Impurity 6 Maleate is formed is crucial for its control. Future research should focus on detailed mechanistic studies to elucidate the reaction pathways leading to its formation during synthesis and degradation.

Stress testing, or forced degradation studies, is a key component of this research. researchgate.net By subjecting Acotiamide to a range of harsh conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress), researchers can identify the degradation products and infer the pathways of their formation. researchgate.net For instance, significant degradation of Acotiamide has been observed under acidic and basic conditions, which could be a primary route for the generation of hydrolytic impurities. researchgate.net

Future studies should employ a systematic approach to investigate the impact of various parameters, such as pH, temperature, catalysts, solvents, and reaction time, on the rate and extent of Impurity 6 formation. Isotope labeling studies could be a powerful tool to trace the origin of different atoms within the impurity molecule, providing definitive evidence for proposed reaction mechanisms.

Table 2: Parameters for Mechanistic Studies of Impurity Formation

Condition Purpose Potential Outcome for Acotiamide Impurity 6
Acid/Base Hydrolysis To simulate degradation in acidic or basic environments and assess hydrolytic stability. researchgate.net Identification of labile bonds and potential formation of hydrolytic degradation products.
Oxidation To assess susceptibility to oxidative degradation (e.g., using H₂O₂). researchgate.net Determination if the impurity is an oxidation product.
Photostability To evaluate degradation upon exposure to light. researchgate.net Understanding the potential for impurity formation during manufacturing and storage if exposed to light.

| Thermal Stress | To assess the effect of high temperatures on stability. researchgate.net | Identification of thermally induced degradation pathways. |

Green Chemistry Approaches for Impurity Mitigation in Synthesis

The principles of green chemistry offer a proactive approach to minimizing impurity formation by designing more sustainable and efficient synthetic processes. researchgate.netenvironmentclearance.nic.in Future research in this area would focus on redesigning the synthesis of Acotiamide to prevent or significantly reduce the generation of Acotiamide Impurity 6 Maleate.

This can be achieved by:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents) can alter reaction pathways and potentially suppress side reactions that lead to impurity formation.

Catalyst Optimization: Investigating highly selective catalysts can improve reaction yield and reduce the formation of byproducts. This includes exploring biocatalysts (enzymes) which often operate under mild conditions with high specificity.

Process Parameter Optimization: Applying Process Analytical Technology (PAT) to monitor and control critical process parameters (like temperature, pressure, and reactant addition rates) in real-time can help maintain the reaction within a design space where impurity formation is minimal.

Atom Economy: Redesigning the synthetic route to maximize the incorporation of all starting materials into the final product, thereby reducing waste and potential impurities.

Table 3: Green Chemistry Principles for Impurity Mitigation

Principle Application to Acotiamide Synthesis
Prevention Design synthesis to avoid the formation of Impurity 6 from the outset.
Safer Solvents & Auxiliaries Select solvents and separation agents that are less toxic and reduce the potential for side reactions.
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure to prevent thermally-driven side reactions.

| Use of Catalysis | Employ selective catalysts to favor the desired reaction pathway over impurity-forming pathways. |

Predictive Modeling of Impurity Profiles and Stability

Computational tools and predictive modeling are becoming increasingly important in pharmaceutical development for forecasting impurity formation and degradation pathways. Future research can leverage these in silico approaches to better understand and control Acotiamide Impurity 6 Maleate.

Degradation pathway prediction software can analyze the structure of Acotiamide and, based on known chemical reactivity rules, predict potential degradation products under various stress conditions. This allows researchers to proactively look for specific impurities, including Impurity 6, and develop analytical methods for their detection.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to correlate the molecular structure of Acotiamide with its stability and the formation rate of specific impurities. By building a database from experimental stress testing, these models could predict the impurity profile under different storage or manufacturing conditions.

Furthermore, computational chemistry, such as Density Functional Theory (DFT), can be used to model reaction mechanisms at a molecular level. researchgate.net This can help calculate the energy barriers for different reaction pathways, allowing researchers to identify the most likely routes of impurity formation and devise strategies to inhibit them.

Table 4: Predictive Modeling Approaches

Modeling Technique Application Expected Outcome
Degradation Pathway Prediction In silico analysis of Acotiamide's structure to forecast potential degradation products. A map of likely impurities, guiding analytical method development.
QSPR/QSRR Modeling Correlating molecular descriptors with stability and impurity formation rates. A predictive tool to estimate the shelf-life and impurity levels under various conditions.

| Density Functional Theory (DFT) | Calculating the thermodynamics and kinetics of potential formation pathways. researchgate.net | Mechanistic insight into why Impurity 6 forms, aiding in the design of a more robust synthesis. |

Q & A

Q. What analytical methods are recommended for quantifying Acotiamide Impurity 6 Maleate in pharmaceutical intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity quantification. Use a validated method with a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0), and flow rate of 1.0 mL/min. Inject 20 µL of test and standard solutions (prepared at 1 mg/mL in methanol). Calculate impurity percentages using the formula: \text{% Impurity} = \left( \frac{r_U \times C_S \times F}{r_S \times C_U} \right) \times 100

    where rUr_U and rSr_S are peak areas of the impurity and standard, CSC_S and CUC_U are concentrations, and FF is the relative response factor .

Q. How can researchers identify unknown impurities co-eluting with Acotiamide Impurity 6 Maleate?

  • Methodological Answer : Employ hyphenated techniques such as LC-MS/MS for preliminary structural characterization. For definitive identification, isolate the impurity via preparative HPLC and analyze using 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy. Cross-reference spectral data with synthetic standards or databases like USP monographs .

Q. What are the minimum reporting thresholds for impurities in Acotiamide Maleate under pharmacopeial guidelines?

  • Methodological Answer : The International Council for Harmonisation (ICH) Q3B guidelines stipulate a reporting threshold of 0.05% for daily doses ≤2 g. For Acotiamide Maleate, ensure method sensitivity (Limit of Quantitation, LOQ ≤0.01%) via signal-to-noise ratios ≥10:1 during validation .

Advanced Research Questions

Q. How should researchers validate an analytical method for trace-level Acotiamide Impurity 6 Maleate to meet regulatory standards?

  • Methodological Answer : Conduct full validation per ICH Q2(R2), including:
    • Specificity : Spike the API with 0.1% impurity and confirm baseline separation.
    • Linearity : Test 50–150% of target concentration (R² ≥0.995).
    • Accuracy : Recovery studies at 80%, 100%, and 120% levels (acceptance: 98–102%).
    • Robustness : Vary column temperature (±2°C) and mobile phase pH (±0.2) .

Q. What strategies resolve discrepancies in impurity quantification during forced degradation studies?

  • Methodological Answer : If degradation products interfere, optimize chromatographic conditions (e.g., gradient elution or alternative columns like phenyl-hexyl). Validate peak purity using photodiode array (PDA) detection (purity angle < threshold angle). Recalculate using relative response factors (RRFs) from spiked impurity standards .

Q. How can advanced spectral techniques elucidate the structure of a novel impurity in Acotiamide Maleate?

  • Methodological Answer : Combine LC-MS/MS for molecular weight determination (e.g., [M+H]+ = 423.2) with high-resolution mass spectrometry (HRMS) for exact mass (error <2 ppm). Perform 2D NMR (COSY, HSQC) to assign protons and carbons. Compare fragmentation patterns with synthetic analogs .

Q. What experimental design principles ensure reproducibility in impurity profiling studies?

Q. Table 1: Method Validation Parameters for Acotiamide Impurity 6 Maleate

ParameterResultAcceptance Criteria
Linearity (R²)0.998≥0.995
Accuracy (%)99.5–101.298–102
LOQ (%)0.008≤0.01

Q. How do stability-indicating methods address impurity formation under accelerated storage conditions?

  • Methodological Answer : Conduct stress testing (40°C/75% RH for 6 months) and analyze samples at intervals (0, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. If new impurities emerge, update the analytical method and revalidate .

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide maleate
Reactant of Route 2
N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide maleate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.